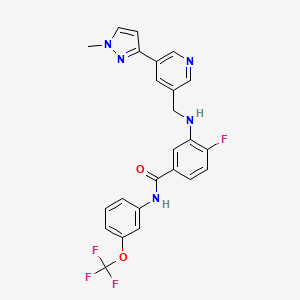
4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide is a useful research compound. Its molecular formula is C24H19F4N5O2 and its molecular weight is 485.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition for Cancer Treatment
The compound has been studied for its role in inhibiting Aurora A kinase, which can be useful in treating cancer. The structural modification of this compound enhances its bioavailability and reduces side effects, making it a practical lead for an orally active inhibitor in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Glycine Transporter 1 Inhibition
This compound has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits significant inhibitory activity and a favorable pharmacokinetics profile, suggesting its potential for central nervous system applications (Shuji Yamamoto et al., 2016).
In Vivo and In Vitro Metabolism Studies
The compound's metabolism has been studied both in vivo and in vitro, particularly focusing on its phase I metabolites. These studies are crucial for understanding its pharmacokinetics and developing analytical methods for quantification in biological samples, which is vital for pharmacodynamics and toxicodynamics studies (Zitai Sang et al., 2016).
Potential as BCR-ABL Kinase Inhibitors
The compound's derivatives have been proposed as new BCR-ABL tyrosine kinase inhibitors. They have shown moderate to potent activities against wild-type BCR-ABL1 kinase, indicating their potential as therapeutic agents for chronic myelogenous leukemia (Liming Hu et al., 2015).
Antimicrobial and Antitubercular Activities
Some derivatives of this compound have demonstrated potent antitubercular and antibacterial activities, surpassing reference drugs like Pyrazinamide and Streptomycin. This highlights the compound's potential in developing new antimicrobial agents (S. Bodige et al., 2020).
Antipsychotic Potential
Derivatives of the compound have shown an antipsychotic-like profile in behavioral animal tests, offering a novel approach to antipsychotic drug development. This is particularly noteworthy as these derivatives do not interact with dopamine receptors, unlike many clinically available antipsychotic agents (L D Wise et al., 1987).
Wirkmechanismus
Target of Action
The primary targets of VU6015929 are the discoidin domain receptors 1 and 2 (DDR1/2) . These receptors are protein tyrosine kinases that play a crucial role in many cellular functions, such as cell adhesion, migration, survival, and collagen production .
Mode of Action
VU6015929 interacts with its targets, DDR1/2, by inhibiting their activity . It is a potent and selective inhibitor of these receptors, with IC50 values of 4.67 nM and 7.39 nM for DDR1 and DDR2, respectively . This interaction results in the blocking of collagen-induced DDR1 activation and collagen-IV production .
Biochemical Pathways
The inhibition of DDR1/2 by VU6015929 affects the collagen-induced activation pathway . This pathway is crucial for collagen production, and its inhibition leads to a decrease in collagen-IV production . The downstream effects of this inhibition are still under investigation, but it is suggested that it could pave the way for new and more effective therapeutic options in anti-fibrotic treatment .
Pharmacokinetics
VU6015929 has good in vitro and in vivo pharmacokinetics . It displays a good in vitro:in vivo correlation (IVIC), with moderate in vivo clearance (CL p = 34.2 mL/min/kg), an 3 hour half-life, moderate volume of distribution at steady state (V ss = 4.3 L/kg) and 12.5% oral bioavailability with a rapid T max (0.75 hr) . These properties impact the bioavailability of VU6015929, making it a potent and orally active compound .
Result of Action
The molecular and cellular effects of VU6015929’s action include the inhibition of collagen I-induced DDR1 phosphorylation in a dose-dependent manner . It also significantly inhibits collagen IV production . These effects suggest that VU6015929 could be a promising candidate for the development of new antifibrotic therapies .
Eigenschaften
IUPAC Name |
4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVIUJIUTXIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

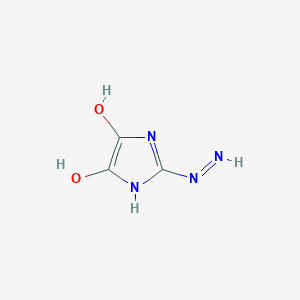

![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)
![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)

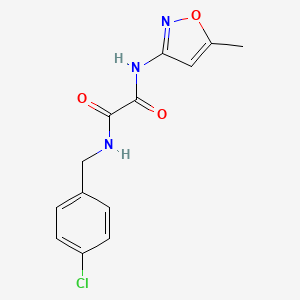
![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)
![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)
![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)
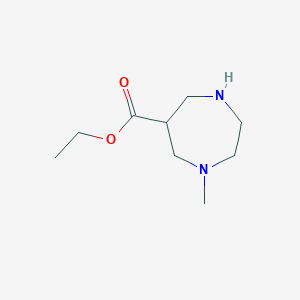
![[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B2687853.png)
![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)
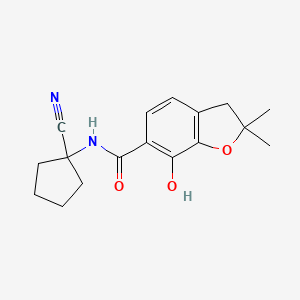
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687858.png)